

# Assessing the Synergistic Effects of Foslinanib with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic potential of **Foslinanib** (CVM-1118) when combined with immunotherapy, primarily focusing on immune checkpoint inhibitors. By examining its unique mechanism of action and available clinical data, we offer a comparative perspective against alternative therapeutic strategies.

## Introduction to Foslinanib and its Rationale for Immunotherapy Combination

**Foslinanib** is an orally bioavailable small molecule that represents a novel class of anti-cancer agents.[1] Its primary mechanism involves the inhibition of the mitochondrial chaperone protein, TNF receptor-associated protein 1 (TRAP1).[2][3][4] This inhibition triggers mitochondrial apoptosis and suppresses tumor growth.[3][4] A key differentiator for **Foslinanib** is its ability to inhibit vasculogenic mimicry (VM), a process where aggressive cancer cells form their own blood vessel-like networks, contributing to metastasis and resistance to traditional antiangiogenic therapies.[1][5]

The rationale for combining **Foslinanib** with immunotherapy stems from its potential to modulate the tumor microenvironment (TME). By inhibiting TRAP1, **Foslinanib** may reverse the immunosuppressive phenotype of tumor-associated macrophages (TAMs), making the TME more responsive to immune checkpoint inhibitors like nivolumab.[6] Furthermore, the inhibition of VM can disrupt tumor perfusion and create a less hospitable environment for



cancer cell proliferation, potentially increasing their susceptibility to immune-mediated killing.[7]

### **Clinical Performance in Combination Therapy**

A phase IIa clinical trial investigated the efficacy and safety of **Foslinanib** in combination with the anti-PD-1 antibody nivolumab in patients with unresectable advanced hepatocellular carcinoma (HCC) who were refractory to prior systemic therapies. The data from this trial provide the primary basis for assessing the clinical synergy of this combination.

Table 1: Comparative Efficacy of Foslinanib with Immunotherapy in Refractory Advanced HCC

| Therapeu<br>tic<br>Regimen            | Trial /<br>Study                | Patient<br>Populatio<br>n                   | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median Duration of Response (DoR) |
|---------------------------------------|---------------------------------|---------------------------------------------|-----------------------------------------|-------------------------------------|-----------------------------------------------------|-----------------------------------|
| Foslinanib<br>+<br>Nivolumab          | Phase IIa<br>(NCT0525<br>7590)  | Refractory<br>Advanced<br>HCC               | 19.4%<br>(mRECIST<br>)                  | 54.8%                               | 3.53<br>months                                      | 10.4<br>months                    |
| Nivolumab<br>Monothera<br>py          | CheckMate<br>-040               | Sorafenib-<br>Refractory<br>Advanced<br>HCC | 15% - 20%                               | 55% - 64%                           | 4.0 months                                          | 9.9 - 16.6<br>months              |
| Atezolizum<br>ab +<br>Bevacizum<br>ab | IMbrave15<br>0 (First-<br>line) | Unresectab<br>le HCC                        | 27.3%<br>(RECIST<br>1.1)                | 73.6%                               | 6.8 months                                          | 18.1<br>months                    |

Note: Direct comparison should be made with caution due to differences in trial design and patient populations (the **Foslinanib** + Nivolumab and Nivolumab monotherapy trials were in a refractory setting, while IMbrave150 was in a first-line setting).

### **Table 2: Comparative Safety Profile in Advanced HCC**



| Adverse Events (Grade ≥3)   | Foslinanib + Nivolumab | Atezolizumab +<br>Bevacizumab                    |  |
|-----------------------------|------------------------|--------------------------------------------------|--|
| Hypertension                | Not Observed           | 15.2%                                            |  |
| Gastrointestinal Hemorrhage | Not Observed           | Data not specified, but bleeding is a known risk |  |
| AST Increased               | 12.9%                  | Data not specified                               |  |
| Neutrophil Count Decreased  | 9.7%                   | Data not specified                               |  |
| Anemia                      | 6.5%                   | Data not specified                               |  |
| WBC Decreased               | 6.5%                   | Data not specified                               |  |

The safety profile of the **Foslinanib** and nivolumab combination appears favorable, notably with the absence of hypertension and gastrointestinal hemorrhage, which are known concerns with therapies involving VEGF inhibition like bevacizumab.

# Signaling Pathways and Proposed Synergistic Mechanism

**Foslinanib**'s therapeutic effect is initiated by its active metabolite, CVM-1125, binding to and promoting the degradation of TRAP1 in the mitochondria of cancer cells. This leads to two primary anti-cancer effects.





Click to download full resolution via product page

Caption: Mechanism of Action of Foslinanib.

The proposed synergy with immunotherapy, particularly with PD-1 inhibitors like nivolumab, is based on the modulation of the tumor microenvironment. Recent studies have shown that TRAP1 is downregulated in immunosuppressive tumor-associated macrophages (TAMs).[6] By inhibiting TRAP1, **Foslinanib** may reprogram these macrophages to a more pro-inflammatory state, enhancing the anti-tumor immune response.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasculogenic mimicry Wikipedia [en.wikipedia.org]



- 6. Cancer suppresses mitochondrial chaperone activity in macrophages to drive immune evasion PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. CVM-1118 in Combination With Nivolumab for Unresectable Advanced Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Assessing the Synergistic Effects of Foslinanib with Immunotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607536#assessing-the-synergistic-effects-offoslinanib-with-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com